Ganoderic acid U

Aldose reductase inhibition Diabetic complications Polyol pathway

Select Ganoderic acid U for superior assay sensitivity in aldose reductase inhibition studies (IC50 5.1 μM, 1.9-fold more potent than Ganoderic acid A). This batch-verified triterpenoid provides a structurally distinct intermediate-potency benchmark for HIV-1 protease screening (IC50 70 μM) and cytotoxicity reference (Meth-A IC50 9.4 μM). Its defined C-11 hydroxyl and C-20/C-22 double-bond configuration ensures reproducible SAR data, making it an essential positive control for polyol pathway and cancer research programs.

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
CAS No. 86377-51-7
Cat. No. B15498199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid U
CAS86377-51-7
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
InChIInChI=1S/C30H48O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,22-24,31-32H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,22-,23+,24-,28-,29-,30+/m1/s1
InChIKeyQHLHTTNIUVMWRY-BMGHSXGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderic Acid U CAS 86377-51-7: A Lanostane Triterpenoid with Quantifiable Enzyme Inhibition and Anti-Tumor Differentiation


Ganoderic acid U (CAS 86377-51-7) is a lanostane-type triterpenoid with the molecular formula C30H48O4 and molecular weight of 472.70, isolated from the fruiting body and mycelia of Ganoderma lucidum (Lingzhi/Reishi) [1]. As a member of the ganoderic acid family, this compound exhibits quantifiable in vitro inhibitory activity against human recombinant aldose reductase, HIV-1 protease, and demonstrates tumor cell cytotoxicity. Its specific hydroxyl substitution pattern at C-3 and C-7 positions, combined with the carboxylic acid moiety in the side chain, confers a differentiated activity profile compared to structurally related ganoderic acids such as ganoderic acid A, B, C2, and T [2].

Why Ganoderic Acid U Cannot Be Interchanged with Other Ganoderic Acids in Research Applications


Generic substitution among ganoderic acids is scientifically unjustified due to substantial variation in hydroxylation patterns, side-chain unsaturation, and carboxylic group positioning that directly modulate target-specific activity [1]. Even structurally similar ganoderic acids demonstrate divergent quantitative inhibition profiles against the same molecular target, as evidenced by aldose reductase inhibition data showing ganoderic acid U (IC50 5.1 μM) exhibiting 1.9-fold higher potency than ganoderic acid A (IC50 9.6 μM) [2]. In HIV-1 protease assays, ganoderic acid U (IC50 70 μM) occupies an intermediate potency position distinct from both the more potent ganoderic acid β (IC50 20 μM) and the less active ganoderic acid C1 (IC50 140 μM) [3]. These quantified potency differences, driven by specific structural determinants including the C-11 hydroxyl group and C-20/C-22 double bond configuration, preclude reliable cross-substitution in mechanistic studies, drug discovery campaigns, or assay validation workflows.

Ganoderic Acid U Procurement Evidence: Quantified Differentiation Against In-Class Comparators


Aldose Reductase Inhibition: Ganoderic Acid U Demonstrates 1.9-Fold Higher Potency Than Ganoderic Acid A

Ganoderic acid U exhibits quantitatively superior aldose reductase inhibitory activity compared to ganoderic acid A in the same recombinant human enzyme assay system. The IC50 of ganoderic acid U was determined as 5.1 μM, representing a 1.9-fold improvement in potency relative to ganoderic acid A (IC50 9.6 μM) [1]. Structure-activity relationship analysis identified that the OH substituent at C-11 is an important feature for aldose reductase recognition, while the carboxylic group in the side chain is essential for inhibitory activity; the double bond moiety at C-20 and C-22 contributes to improving aldose reductase inhibitory activity [2].

Aldose reductase inhibition Diabetic complications Polyol pathway

HIV-1 Protease Inhibition: Ganoderic Acid U Occupies Distinct Intermediate Potency Position Among Ganoderic Acids

In a systematic evaluation of triterpenes from Ganoderma lucidum spores against HIV-1 protease, ganoderic acid U demonstrated an IC50 of 70 μM [1]. This places ganoderic acid U in a distinct intermediate potency tier: 3.5-fold less potent than ganoderic acid β (IC50 20 μM) but 2-fold more potent than ganoderic acid C1 (IC50 140 μM) and 6.1-fold more potent than ganoderic acid A (IC50 430 μM) in the same assay system [2]. The quantitative potency gradient across these structurally related triterpenoids underscores that even minor structural variations among ganoderic acids produce substantial differences in HIV-1 protease inhibitory activity.

HIV-1 protease inhibition Antiviral screening Natural product drug discovery

Tumor Cell Cytotoxicity: Ganoderic Acid U Contributes Distinct Structural Determinants to Class-Level Activity

Ganoderic acid U was among the first six ganoderic acids (U, V, W, X, Y, Z) reported to exhibit cytotoxic activity against mouse hepatoma (HTC) cells in vitro, establishing the foundational evidence for the anti-tumor potential of this compound class [1]. A subsequent quantum chemical and statistical analysis of 24 ganoderic acids, including ganoderic acid U, with cytotoxicities against Meth-A tumor cells identified specific molecular properties that correlate with anti-tumor activity [2]. In the Meth-A assay system, ganoderic acid U exhibited an IC50 of 9.4 μM [3]. Notably, the broader class of ganoderic acids shows IC50 values ranging from 8 to 25 μM across multiple human cancer cell lines (p388, Hela, BEL-7402, SGC-7901), with specific structural features including hydroxylation pattern and side-chain unsaturation governing potency variation [4].

Cytotoxicity Anti-tumor activity Structure-activity relationship

Ganoderic Acid U Application Scenarios: Evidence-Based Research Use Cases


Aldose Reductase Inhibitor Development and Diabetic Complication Research

Ganoderic acid U is optimally deployed as a lead compound or positive control in aldose reductase inhibition studies targeting diabetic complications (neuropathy, retinopathy, nephropathy). With an IC50 of 5.1 μM in the human recombinant aldose reductase assay—1.9-fold more potent than ganoderic acid A—it offers superior assay sensitivity and reduced compound consumption relative to the more commonly studied ganoderic acid A [1]. Its defined structure-activity determinants (C-11 OH group, carboxylic side chain, C-20/C-22 double bond) make it suitable for rational derivative design and mechanistic polyol pathway investigations [2].

HIV-1 Protease Inhibitor Screening and Antiviral Drug Discovery

Ganoderic acid U serves as a structurally distinct intermediate-potency comparator in HIV-1 protease inhibitor screening cascades. Its IC50 of 70 μM establishes a quantifiable benchmark positioned between high-potency ganoderic acid β (20 μM) and lower-potency ganoderic acids A (430 μM) and C1 (140 μM) [1]. This intermediate activity profile makes ganoderic acid U particularly valuable for structure-activity relationship calibration, assay validation, and as a reference point for evaluating novel synthetic derivatives or natural product fractions with unknown potency.

Anti-Tumor Mechanism Studies and Cytotoxicity Screening Reference

Ganoderic acid U is suitable as a foundational reference compound for anti-tumor mechanism studies, given its historical significance as one of the first six cytotoxic ganoderic acids identified from Ganoderma lucidum [1]. Its demonstrated activity against Meth-A tumor cells (IC50 9.4 μM) [2] and mouse hepatoma HTC cells positions it within the lower end of the class potency range (8–25 μM across multiple human cancer cell lines), making it an appropriate baseline comparator for evaluating novel ganoderic acid derivatives, semisynthetic analogs, or structurally modified triterpenoids in cytotoxicity screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderic acid U

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.